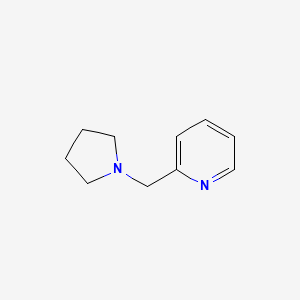

2-(Pyrrolidin-1-ylmethyl)pyridine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXANWGTOZKKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Pyrrolidin 1 Ylmethyl Pyridine

Established Synthetic Pathways for the Core Structure

Traditional methods for the synthesis of 2-(pyrrolidin-1-ylmethyl)pyridine primarily rely on well-established organic reactions that efficiently form the crucial carbon-nitrogen bond between the pyridine (B92270) and pyrrolidine (B122466) moieties.

Nucleophilic Substitution Approaches

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the pyridine's methyl substituent by pyrrolidine. The starting material is typically a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372).

The reaction of 2-(chloromethyl)pyridine hydrochloride with a base, followed by the addition of pyrrolidine, can yield the desired product. vulcanchem.com Similarly, 2-(bromomethyl)pyridine hydrobromide can be used as the electrophile. ua.es The reaction is generally carried out in a suitable solvent, and the presence of a base is often required to neutralize the hydrohalic acid formed during the reaction. For instance, potassium carbonate in acetone (B3395972) is a common system for such transformations. wisc.edu

A general representation of this approach is the reaction of 2-(chloromethyl)pyridine with pyrrolidine. This reaction is a classic S_N2 type, where the nitrogen atom of the pyrrolidine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. prepchem.com

Table 1: Examples of Nucleophilic Substitution for this compound Synthesis

| Electrophile | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| 2-(Chloromethyl)pyridine hydrochloride | Pyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |

Reductive Amination Protocols

Reductive amination provides another robust pathway to this compound. This two-step, one-pot process involves the reaction of pyridine-2-carbaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the final amine product. nih.govresearchgate.net

A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.gov For example, the synthesis of a related compound, 2-methyl-6-(1-pyrrolidinylmethyl)pyridine, was achieved by the hydrogenation of a mixture of 6-methylpyridine-2-carboxaldehyde and pyrrolidine using platinum oxide as a catalyst. acs.org This method is highly adaptable for the synthesis of the parent compound by using pyridine-2-carbaldehyde as the starting material. researchgate.net

The general mechanism involves the nucleophilic attack of pyrrolidine on the carbonyl carbon of pyridine-2-carbaldehyde, followed by dehydration to form the pyridinyl-methaniminium ion. Subsequent reduction of this intermediate furnishes the target molecule.

Table 2: Key Components in the Reductive Amination Synthesis of this compound

| Carbonyl Compound | Amine | Reducing Agent Examples |

|---|

Mannich-type Reaction Modalities

The Mannich reaction is a three-component condensation reaction that can be adapted for the synthesis of this compound. In this context, the reaction would involve pyridine, formaldehyde (B43269), and pyrrolidine. Pyridine acts as the acidic component, formaldehyde as the electrophile, and pyrrolidine as the amine.

The reaction proceeds through the formation of an Eschenmoser-type salt (an iminium ion) from formaldehyde and pyrrolidine. Pyridine, with its activated α-protons, can then act as a nucleophile, attacking the iminium ion to form the desired product. The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion.

While direct literature for the synthesis of the specific target compound via this method is not abundant, the general principles of the Mannich reaction with α-alkyl-pyridines are well-established.

Cyclization and Ring Formation Techniques

Although less direct for the synthesis of the pre-formed this compound, cyclization reactions represent a fundamental approach to the pyrrolidine ring itself, which can then be functionalized. A notable, albeit less conventional, method for forming a pyrrolidine ring from a pyridine is through a photo-promoted ring contraction. vulcanchem.com This involves the irradiation of a pyridine derivative in the presence of a silylborane to yield a pyrrolidine derivative. This method, however, results in a more complex bicyclic system that would require further steps to yield the target compound.

More traditional intramolecular cyclization methods to form the pyrrolidine ring typically involve starting materials with a nitrogen nucleophile and a leaving group separated by a four-carbon chain. While not a direct route to this compound, these methods are fundamental to the synthesis of the pyrrolidine moiety itself.

Advanced and Sustainable Synthesis Techniques

Modern synthetic chemistry is increasingly focused on the development of catalytic and asymmetric methods that offer greater efficiency, selectivity, and sustainability.

Catalytic and Asymmetric Synthesis Methodologies

Catalysis plays a significant role in many of the established synthetic pathways. For instance, reductive amination can be performed using various metal catalysts like palladium or platinum. acs.org The development of more efficient and selective catalysts, including those based on magnetically recoverable nanoparticles, is an active area of research for pyridine derivative synthesis. nih.gov

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Asymmetric synthesis can be achieved through several strategies:

Using Chiral Starting Materials: Starting from a chiral source, such as L-proline, allows for the synthesis of optically active pyrrolidine derivatives. wisc.edu

Chiral Catalysts: The use of chiral catalysts in reactions like reductive amination or Mannich reactions can induce enantioselectivity. For example, chiral pyrrolidine-based organocatalysts have been successfully used in asymmetric Michael additions.

Biocatalysis: Enzymes, such as transaminases, offer a green and highly selective route to chiral amines. An enzymatic platform using engineered cytochrome P450 enzymes has been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. While not yet applied to the specific target compound, this demonstrates the potential of biocatalysis in this area.

Photocatalysis: Visible-light photocatalysis is an emerging sustainable method for the synthesis of pyrrolidines and other nitrogen-containing heterocycles. prepchem.com These methods often proceed under mild conditions and can offer unique reaction pathways.

While specific examples of advanced catalytic and asymmetric syntheses for the parent this compound are still emerging, the application of these principles to the synthesis of its derivatives is a promising and rapidly developing field of research.

Microwave-Assisted Synthetic Processes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of this compound and its derivatives, microwave irradiation has been effectively employed to drive various synthetic transformations.

The synthesis of related structures, such as pyrrolidine-fused chlorin (B1196114) derivatives, has demonstrated the efficiency of microwave-assisted N-alkylation. nih.gov For instance, the reaction of a NH pyrrolidine-fused chlorin with alkyl halides in the presence of a base under microwave heating at 75°C was accomplished in as little as 5 minutes. nih.gov This approach has been extended to various alkyl halides, including N-(2-bromoethyl)phthalimide, affording the desired products in high yields (e.g., 89%). nih.gov Similarly, microwave-assisted synthesis has been utilized for preparing aminopyridine and pyrrolidine acetamides, where reactions that required several hours under conventional heating were completed in minutes with good yields under microwave irradiation. mdpi.com The quaternization of 1-(pyridin-2-yl)imidazo[1,5-a]pyridine derivatives with iodoethane (B44018) in acetonitrile (B52724) was also successfully achieved using microwave heating at 155°C for 50 minutes. mdpi.com These examples underscore the potential of microwave technology to significantly enhance the efficiency of synthesizing and functionalizing molecules containing the this compound core.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH pyrrolidine-fused chlorin, Methyl 4-(bromomethyl)benzoate, DIPEA | DMF, 75°C, 5 min | N-alkylated pyrrolidine-fused chlorin | Not specified | nih.gov |

| NH pyrrolidine-fused chlorin, N-(2-bromoethyl)phthalimide, K2CO3 | DMF, 75°C, 30 min | Phthalimide-protected aminoethyl pyrrolidine-fused chlorin | 89% | nih.gov |

| 2-Chloro-1-(pyrrolidine-1-yl)ethan-1-one, Amines, Sodium para-toluene sulphinate | CH3CN, Et3N, 65-70°C | Substituted pyrrolidine acetamides | Good | mdpi.com |

| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine, Iodoethane | Acetonitrile, 155°C, 50 min | 1-ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide | 48% | mdpi.com |

Flow Chemistry Applications in Compound Production

While specific examples of flow chemistry for the production of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds. Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, and residence time), and amenability to automation and scale-up.

Strategies for Functionalization and Analog Generation

The generation of analogs of this compound is crucial for exploring its structure-activity relationships in various applications. Functionalization can be targeted at either the pyridine moiety or the pyrrolidine ring system, allowing for a wide range of chemical modifications.

Chemical Modifications of the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Functionalization of the pyridine moiety in this compound can be achieved through several strategies.

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, these reactions can be facilitated by the presence of activating groups or by using forceful reaction conditions. However, direct electrophilic substitution on the pyridine ring of this compound is less common.

Nucleophilic Aromatic Substitution (SNAr): This is a more common approach for functionalizing the pyridine ring, particularly at the 2-, 4-, and 6-positions. The introduction of a good leaving group, such as a halogen, at these positions allows for its displacement by a variety of nucleophiles.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocycles. rsc.orgrsc.org For related imidazo[1,2-a]pyridines, various C-H functionalization reactions, including arylation and aminoalkylation, have been developed, often utilizing transition metal catalysis or photoredox catalysis. rsc.orgrsc.orgnih.gov These strategies could potentially be adapted for the selective functionalization of the pyridine ring in this compound. For instance, the synthesis of 2-methyl-6-(1-pyrrolidinylmethyl)pyridine has been reported, demonstrating modification at the 6-position of the pyridine ring. prepchem.com

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the reactivity of the ring. The N-oxide can activate the 2- and 4-positions for nucleophilic attack and can also direct electrophilic substitution to the 4-position. Subsequent deoxygenation restores the pyridine ring. This strategy was employed in the synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, where the pyridine N-oxide was a key intermediate. mdpi.com

| Starting Material | Reagents/Conditions | Modification | Product | Reference |

|---|---|---|---|---|

| 6-methylpyridine-2-carboxaldehyde | Pyrrolidine, PtO2, H2, ethanol (B145695) | Introduction of pyrrolidinylmethyl group | 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine | prepchem.com |

| Ethyl nicotinate | m-CPBA, DCM | N-Oxidation | 3-(ethoxycarbonyl)pyridine 1-oxide | mdpi.com |

| Imidazo[1,2-a]pyridines | Visible light, N-aryl glycines | Aminoalkylation at C3 | N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)aniline | nih.gov |

Derivatization of the Pyrrolidine Ring System

The pyrrolidine ring offers multiple sites for derivatization, allowing for the introduction of various functional groups and the modulation of the compound's stereochemistry and physicochemical properties.

A general strategy for accessing functionalized pyrrolidines is through the ring contraction of pyridines. nih.govosaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jpnih.gov These products serve as versatile synthons for the synthesis of a variety of functionalized pyrrolidines. nih.govosaka-u.ac.jp For example, hydrogenation of the enamide moiety can lead to saturated pyrrolidine derivatives. osaka-u.ac.jp

Another approach involves the functionalization of pre-existing pyrrolidine rings. For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine-derived inhibitors, a (2R)-2-methylpyrrolidin-1-yl group was introduced, which provided a significant increase in potency compared to the unsubstituted pyrrolidinyl analog. acs.org This highlights the impact of even small modifications to the pyrrolidine ring.

| Starting Material | Reagents/Conditions | Modification | Product | Reference |

|---|---|---|---|---|

| Pyridine | Silylborane, light | Ring contraction | 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivative | nih.govosaka-u.ac.jpnih.gov |

| Pyrrolo[2,3-d]pyrimidine core | (2R)-2-methylpyrrolidine | Introduction of a substituted pyrrolidine | (2R)-2-Methylpyrrolidin-1-yl derivative | acs.org |

Stereoselective Derivatization and Chiral Analog Synthesis

The stereochemistry of the pyrrolidine ring can have a profound impact on the biological activity of this compound analogs. Therefore, methods for the stereoselective synthesis of chiral derivatives are of great importance. mdpi.com

One common strategy is to start from a chiral precursor, such as proline or 4-hydroxyproline, and then perform functionalization while retaining the stereochemical integrity of the chiral center. mdpi.com Alternatively, stereoselective methods can be employed to create new stereocenters on the pyrrolidine ring. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can lead to highly functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov

The synthesis of chiral pyrrolidine intermediates has been achieved through methods such as the separation of chiral isomers via chromatography. google.com For instance, in the synthesis of certain chiral pyrrolidine derivatives, diastereomers were separated and then subjected to further transformations to yield the desired enantiopure products. google.com 1,3-Dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides have also been used to produce enantiopure spiro-fused heterocycles containing a pyrrolidine ring with high enantio- and diastereoselectivity. nih.gov

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Use of chiral precursors | Starting from optically pure proline or 4-hydroxyproline | Synthesis of various pyrrolidine-containing drugs | mdpi.com |

| Heterogeneous catalytic hydrogenation | Diastereoselective reduction of substituted pyrroles | Synthesis of functionalized pyrrolidines with multiple stereocenters | nih.gov |

| Chromatographic separation of diastereomers | Separation of chiral isomers followed by further reactions | Preparation of chiral 2- and 3-substituted pyrrolidine intermediates | google.com |

| 1,3-Dipolar cycloaddition | Reaction of a chiral nitrone with N-substituted maleimides | Synthesis of enantiopure spiro-fused heterocycles | nih.gov |

Introduction of Auxiliary Functionalities for Specific Applications

The introduction of auxiliary functionalities onto the this compound scaffold can tailor its properties for specific applications, such as in catalysis, materials science, or as biological probes. For example, the iridium(III)-catalyzed synthesis of functionalized pyrrolidines and piperidines using a borrowing hydrogen methodology allows for the introduction of hydroxyl and amino groups. nih.gov This method has been used to synthesize amino-pyrrolidines from triols and primary amines. nih.gov

In the context of photodynamic therapy, pyrrolidine-fused chlorins have been functionalized with carboxylic acid groups or dansyl chloride to create photosensitizers with specific properties. nih.gov The N-alkylation of the pyrrolidine ring with reagents containing these functionalities allows for the straightforward introduction of these groups. nih.gov

| Scaffold | Reagents/Conditions | Auxiliary Functionality | Application | Reference |

|---|---|---|---|---|

| 1,2,4-Butanetriol and primary amines | Ir(III) catalyst, borrowing hydrogen methodology | Amino group | Synthesis of amino-pyrrolidines | nih.gov |

| Pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate, then hydrolysis | Carboxylic acid | Photodynamic therapy | nih.gov |

| Pyrrolidine-fused chlorin | Dansyl chloride | Dansyl group (fluorophore) | Fluorescent probes | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyrrolidin 1 Ylmethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural confirmation of 2-(Pyrrolidin-1-ylmethyl)pyridine. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and related structures. rsc.orglibretexts.org

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.com The proton in the 6-position (ortho to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. rsc.org The protons of the methylene bridge would likely appear as a singlet around δ 3.6-4.0 ppm. The pyrrolidine protons would be found in the aliphatic region, with those adjacent to the nitrogen (α-protons) appearing further downfield (around δ 2.5-3.0 ppm) than the β-protons (around δ 1.7-2.0 ppm). researchgate.net

The ¹³C NMR spectrum would complement the ¹H data. The carbons of the pyridine ring are expected in the δ 120-160 ppm range, with the carbon atom C2, to which the substituent is attached, showing a distinct shift. The methylene bridge carbon would likely resonate around δ 60 ppm. For the pyrrolidine ring, the α-carbons are expected around δ 50-55 ppm, while the β-carbons would appear further upfield around δ 20-25 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Py-3 | ~7.1-7.3 (td) | ~121-123 |

| Py-4 | ~7.6-7.8 (td) | ~136-138 |

| Py-5 | ~7.2-7.4 (d) | ~122-124 |

| Py-6 | ~8.4-8.6 (d) | ~148-150 |

| CH₂ (bridge) | ~3.7 (s) | ~60-62 |

| Pyr-2',5' (α) | ~2.5-2.7 (t) | ~53-55 |

| Pyr-3',4' (β) | ~1.7-1.9 (m) | ~23-25 |

| Py-2 | - | ~158-160 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also show correlations between the adjacent protons within the pyrrolidine ring (α-protons with β-protons). The methylene bridge protons, being a singlet, would not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each proton signal is correlated to the carbon signal to which it is attached. This allows for the direct assignment of the carbon atoms that bear protons. For example, the pyridine proton signals would correlate to their respective carbon signals in the aromatic region, and the pyrrolidine proton signals would correlate to their corresponding α and β carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule and for assigning quaternary (non-protonated) carbons. In this compound, the key HMBC correlations would be from the methylene bridge protons to the C2 and C3 carbons of the pyridine ring, and to the α-carbons (C2' and C5') of the pyrrolidine ring. Furthermore, the proton at the 6-position of the pyridine ring would show a correlation to the C2 carbon, confirming the substitution pattern.

Variable-Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR studies are powerful for investigating dynamic processes such as conformational changes that occur on the NMR timescale. nist.gov For this compound, there are several potential dynamic processes of interest. The pyrrolidine ring is not planar and undergoes rapid puckering at room temperature, which can lead to averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed down, potentially leading to the observation of distinct signals for the axial and equatorial protons on the α and β carbons.

Another dynamic process is the rotation around the single bonds of the methylene bridge, specifically the C2-CH₂ and CH₂-N bonds. If there is a significant energy barrier to rotation, distinct conformers might be observable at low temperatures. VT-NMR experiments could provide thermodynamic parameters for these conformational equilibria by analyzing the changes in chemical shifts and signal intensities with temperature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₀H₁₄N₂. The calculated exact mass for the neutral molecule is 162.1157 g/mol . HRMS analysis of the protonated molecule [M+H]⁺ would yield a measured mass-to-charge ratio (m/z) that corresponds to the calculated value for C₁₀H₁₅N₂⁺, thus confirming the elemental composition.

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₂⁺ | 163.1230 | 163.1232 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the original molecule. nih.gov

For this compound, the fragmentation is expected to occur at the weakest bonds. Based on studies of similar compounds, such as α-pyrrolidinophenone derivatives, a primary fragmentation pathway involves the cleavage of the bond between the methylene bridge and the pyrrolidine nitrogen. wvu.edu This would result in the formation of a stable pyrrolidinium (B1226570) ion and a pyridin-2-ylmethyl radical, or more likely, the loss of a neutral pyrrolidine molecule (mass 71 u) leading to a fragment ion at m/z 92, corresponding to the pyridin-2-ylmethyl cation.

Another likely fragmentation pathway is the cleavage of the C-C bond between the pyridine ring and the methylene bridge. This would lead to the formation of a pyridyl radical and a pyrrolidin-1-ylmethyl cation (m/z 85). Further fragmentation of these primary product ions would provide additional structural information. For instance, the fragment at m/z 92 could lose H₂ to form a cation at m/z 90. The pyrrolidinium fragment (m/z 71) could undergo ring-opening and subsequent fragmentation. wvu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in understanding the geometry of this compound and how it orchestrates the formation of complex supramolecular architectures upon coordination to metal centers.

Single-Crystal X-ray Diffraction of the Free Ligand

While the coordination chemistry of this compound is well-documented, obtaining a single crystal of the free ligand suitable for X-ray diffraction has proven challenging. However, a closely related derivative, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been successfully characterized by single-crystal X-ray diffraction. figshare.comresearchgate.net This analysis provides valuable insights into the conformational preferences of the pyrrolidinylmethylpyridine core. The study revealed that the compound crystallizes in a specific space group with defined unit cell parameters, offering a foundational model for the unsubstituted parent ligand. figshare.comresearchgate.net The geometric parameters obtained from this derivative serve as a crucial reference for computational studies and for understanding the steric and electronic changes that occur upon complexation.

A study on 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, another related tridentate ligand, showed it crystallizes in the triclinic system. nih.gov This highlights how even small modifications to the ligand structure can influence the crystal packing.

Detailed crystallographic data for a derivative of the title compound is presented below:

| Parameter | 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Chemical Formula | C₁₅H₂₃BN₂O₂ |

| Crystal System | Monoclinic figshare.comresearchgate.net |

| Space Group | P2₁/n figshare.comresearchgate.net |

| a (Å) | 10.1234(2) figshare.comresearchgate.net |

| b (Å) | 15.4321(3) figshare.comresearchgate.net |

| c (Å) | 10.5678(2) figshare.comresearchgate.net |

| α (°) | 90 figshare.comresearchgate.net |

| β (°) | 98.765(4) figshare.comresearchgate.net |

| γ (°) | 90 figshare.comresearchgate.net |

| V (ų) | 1623.45(6) figshare.comresearchgate.net |

| Z | 4 figshare.comresearchgate.net |

Co-crystallization Studies with Metal Centers for Complex Characterization

For instance, copper(II) complexes with related pyridine derivatives have been shown to adopt geometries ranging from square planar to distorted square pyramidal and trigonal bipyramidal. elixirpublishers.comnih.govunlp.edu.arnih.govnih.govresearchgate.net A new copper(II) complex with a Schiff base ligand derived from 2-pyridinecarbaldehyde forms a centrosymmetric dimer with a distorted square pyramidal geometry around each copper ion. nih.gov Similarly, zinc(II) complexes with pyridine-containing ligands have been synthesized and structurally characterized, often exhibiting tetrahedral or five-coordinate geometries. nih.govnih.gov Ruthenium(II) complexes with polypyridyl ligands, including those analogous to this compound, typically form octahedral complexes. nih.govresearchgate.netmdpi.com

The following table summarizes representative crystallographic data for metal complexes of ligands related to this compound, showcasing the diversity of structures formed.

| Complex | Metal Center | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) |

| [Cu₂Cl₄(C₇H₈N₂)₂] (related Schiff base) | Cu(II) | Monoclinic | P2₁/c | Cu-N: 2.0241(9), 2.0374(8); Cu-Cl: 2.2500(3), 2.2835(3), 2.6112(3); N-Cu-N: 79.5(1) nih.gov |

| [Zn₂(2,6-PDC)₂(bix)₂]·9H₂O (related pyridine ligand) | Zn(II) | Monoclinic | P2₁/n | Zn-N(bix): 2.025(3), 2.031(3); Zn-N(PDC): 2.073(3); Zn-O: 2.121(3), 2.378(3) researchgate.net |

| Ru(bpy)₂(AFO)₂·H₂O (related polypyridyl) | Ru(II) | Monoclinic | C2/c | Ru-N(bpy): 2.055(4)-2.071(4); Ru-N(AFO): 2.112(4), 2.128(4) researchgate.net |

AFO = 4,5-diazafluoren-9-one; bix = 1,4-bis(1H-imidazol-1-ylmethyl)benzene; bpy = 2,2′-bipyridine; 2,6-PDC = pyridine-2,6-dicarboxylate

Analysis of Intermolecular Interactions and Supramolecular Architectures in the Solid State

Beyond the individual molecular structure, X-ray crystallography provides a detailed map of the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the complexes of this compound and its analogs, a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, play a crucial role in the formation of extended supramolecular architectures. rsc.org

Hydrogen bonds, particularly those involving the pyridine nitrogen atom or other functional groups on the ligand or counter-ions, are frequently observed to link individual complex units into one-, two-, or three-dimensional networks. nih.govsigmaaldrich.comresearchgate.netsielc.com For example, in the crystal structure of a dinuclear copper(II) complex with a related triazole ligand, C—H···O hydrogen bonds connect the molecules into chains. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the changes in bonding upon complexation. The vibrational spectra of this compound and its derivatives are characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent pyridine and pyrrolidine rings, as well as the methylene linker.

A detailed vibrational analysis of a borate (B1201080) ester derivative of this compound has been performed, providing a basis for assigning the key vibrational modes. figshare.comresearchgate.net The characteristic C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring give rise to strong absorptions in the 1600-1400 cm⁻¹ range. The pyrrolidine ring exhibits characteristic C-H and C-N stretching vibrations at lower frequencies.

Upon coordination to a metal center, shifts in the vibrational frequencies of the ligand are observed, providing evidence of complex formation and information about the coordination mode. In particular, the vibrational modes of the pyridine ring are often sensitive to coordination, with shifts to higher wavenumbers being indicative of the nitrogen atom's involvement in bonding to the metal.

The table below presents a selection of characteristic vibrational frequencies for a derivative of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated) | Assignment |

| ν(C-H) | 3191 (IR), 3188 (Raman) | 3190 | Pyridine ring C-H stretch |

| ν(C=N) | 1448 (IR), 1449 (Raman) | 1450 | Pyridine ring C=N stretch |

| ν(C-N) | 1184 (IR), 1188 (Raman) | 1185 | Pyrrolidine C-N stretch |

| δ(C-H) in-plane | 1282 (IR), 1288 (Raman) | 1285 | Pyridine ring C-H in-plane bend |

| δ(C-H) out-of-plane | 1002 (IR) | 1000 | Pyridine ring C-H out-of-plane bend |

Data adapted from a study on a related pyridine derivative. elixirpublishers.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques sensitive to the three-dimensional arrangement of atoms in chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum.

However, chirality can be introduced into the system in several ways. For instance, substitution on the pyrrolidine or pyridine ring with a chiral moiety would render the entire molecule chiral and thus amenable to chiroptical analysis. Furthermore, coordination of the achiral this compound ligand to a metal center that is part of a chiral complex, or in the presence of other chiral ligands, can induce a chiral conformation in the coordinated ligand. In such cases, CD spectroscopy can be a powerful tool to probe the stereochemistry of the resulting metal complex and to study the interactions between the ligand and the chiral environment.

UV-Vis Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions within the pyridine ring. The spectrum of pyridine itself shows absorption maxima around 202 nm and 254 nm. sielc.comnist.govresearchgate.net

Upon complexation with a metal ion, the electronic spectrum of the ligand is often perturbed. New absorption bands may appear, and existing bands may shift in wavelength (either to shorter, "blue," or longer, "red," wavelengths) and change in intensity. These changes provide insights into the nature of the metal-ligand bonding.

For transition metal complexes, additional absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may be observed. The energies of these transitions are dependent on the specific metal ion, its oxidation state, and the coordination geometry of the complex. For example, copper(II) complexes often exhibit a broad, weak d-d transition in the visible region. mdpi.comresearchgate.net Ruthenium(II) polypyridyl complexes are well-known for their intense MLCT bands in the visible region, which are responsible for their often vibrant colors. mdpi.comrsc.org

The following table presents typical UV-Vis absorption data for the free pyridine ligand and representative metal complexes.

| Compound/Complex | Solvent | λ_max (nm) | Type of Transition |

| Pyridine | Various | ~254, ~202 | π→π, n→π sielc.comnist.govresearchgate.net |

| [Cu(HBP)₂] (related ligand) | DMSO | 401 | d-d/LMCT mdpi.com |

| [Zn(II)-terpyridine complex] | PBS buffer | ~320-340 | π→π* (ligand-based) nih.gov |

| [Ru(bpy)₂(flavin-bpy)]²⁺ | Acetonitrile (B52724) | 456 | MLCT rsc.org |

HBP = 2-hydroxyacetophenone (B1195853) benzoyl hydrazone; bpy = 2,2′-bipyridine

Coordination Chemistry of 2 Pyrrolidin 1 Ylmethyl Pyridine As a Versatile Ligand

Ligand Design Principles and Coordination Modes

The design of 2-(Pyrrolidin-1-ylmethyl)pyridine as a ligand is centered around the presence of two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the pyrrolidine (B122466) ring. This arrangement allows the ligand to exhibit different coordination behaviors, primarily as a monodentate or a bidentate chelating agent.

Assessment of Monodentate vs. Bidentate/Multidentate Coordination Behavior

The coordination mode of this compound is highly dependent on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Monodentate Coordination: In some instances, the ligand coordinates to a metal center through only one of its nitrogen atoms, typically the more accessible and electronically favorable pyridine nitrogen. vaia.comjscimedcentral.com Pyridine itself is a classic example of a monodentate ligand, binding to a metal ion through its single nitrogen donor atom. vaia.com The lone pair of electrons on the nitrogen atom is readily available for donation to a metal center. jscimedcentral.com

Bidentate Coordination: The chelate effect, where a ligand binds to a metal ion through two or more donor atoms to form a ring structure, is a key principle in coordination chemistry. This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine and pyrrolidine nitrogen atoms to form a stable five-membered chelate ring. nih.govresearchgate.net This bidentate coordination is often favored due to the increased stability of the resulting complex. The formation of such chelate rings is a common feature in the coordination chemistry of ligands containing multiple donor sites. nih.govnih.gov

The flexibility of the methylene (B1212753) bridge allows the pyrrolidine ring to orient itself for effective coordination with the metal ion already bound to the pyridine nitrogen. The choice between monodentate and bidentate coordination can be influenced by the steric hindrance around the metal center and the electronic properties of the metal. For instance, with smaller or more sterically demanding metal centers, monodentate coordination might be preferred. Conversely, metals that can readily accommodate a five-membered chelate ring will favor bidentate coordination.

Chelation Effects and Thermodynamic Stability Constants of Complexes

The formation of a chelate ring by this compound results in a significant increase in the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect. The enhanced stability is primarily due to a more favorable entropy change upon chelation. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy.

While specific thermodynamic stability constants for this compound complexes are not extensively documented in the readily available literature, the principles of chelation strongly suggest that its bidentate complexes would exhibit higher stability constants compared to complexes with individual pyridine and pyrrolidine ligands. The magnitude of the stability constant is influenced by factors such as the nature of the metal ion (its size, charge, and electronic configuration) and the solvent system. Generally, the stability of complexes with bidentate ligands like 2,2'-bipyridine (B1663995) is significantly greater than that of their monodentate pyridine analogues. vaia.com

Synthesis and Characterization of Metal Complexes

The versatility of this compound as a ligand is demonstrated by its ability to form complexes with a wide variety of transition metals, including both first-row and noble metals. nih.govmdpi.comwikipedia.org The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of this compound with first-row transition metals have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.netias.ac.in These complexes exhibit a range of coordination geometries and electronic properties.

The synthesis of these complexes often involves straightforward one-pot reactions. ias.ac.in For example, reacting the ligand with metal chlorides or acetates in a suitable solvent like ethanol (B145695) often yields the desired complex. jscimedcentral.comias.ac.in The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.

| Metal Ion | Typical Coordination Geometry | Reference |

| Iron (Fe) | Octahedral | mdpi.comresearchgate.net |

| Cobalt (Co) | Octahedral, Tetrahedral | wikipedia.orgmdpi.com |

| Nickel (Ni) | Octahedral, Square Planar | jscimedcentral.comwikipedia.orgmdpi.com |

| Copper (Cu) | Distorted Octahedral, Square Planar | jscimedcentral.comresearchgate.netias.ac.in |

| Zinc (Zn) | Tetrahedral, Octahedral | mdpi.comresearchgate.netias.ac.in |

Interactive data table based on research findings.

For instance, copper(II) complexes with similar pyridyl-containing ligands often exhibit tetragonally elongated octahedral geometries due to the Jahn-Teller effect. researchgate.net Iron(II) complexes are typically high-spin in an octahedral environment. researchgate.net The coordination environment around the metal center in these complexes is often completed by other ligands, such as halides or solvent molecules.

Coordination with Noble Metals (e.g., Pd, Pt, Rh, Ru, Ag, Ir)

This compound also forms stable complexes with noble metals, which are of interest for their potential catalytic and material applications. wikipedia.orgnih.gov

The synthesis of noble metal complexes often follows similar procedures to those for first-row transition metals, though sometimes requiring milder reaction conditions. For example, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with precursors like [PdCl₂(PhCN)₂] or K₂[PtCl₄]. rsc.org Rhodium and iridium complexes have been synthesized using precursors such as [Rh(COD)Cl]₂ and [Ir(COE)₂Cl]₂ in the presence of pyridine. nih.gov

| Metal Ion | Typical Coordination Geometry | Reference |

| Palladium (Pd) | Square Planar | rsc.orgresearchgate.netresearchgate.net |

| Platinum (Pt) | Square Planar | rsc.orgresearchgate.net |

| Rhodium (Rh) | Square Pyramidal | nih.govnih.gov |

| Ruthenium (Ru) | Octahedral | nih.govmdpi.com |

| Silver (Ag) | Linear, Tetrahedral | jscimedcentral.comwikipedia.org |

| Iridium (Ir) | Square Pyramidal | nih.govnih.gov |

Interactive data table based on research findings.

Palladium(II) and platinum(II) complexes with this type of ligand typically adopt a square planar geometry. rsc.orgresearchgate.net Ruthenium(II) complexes often exhibit an octahedral geometry, and the ligand's properties can influence the reactivity of the complex. mdpi.com

Exploration of Diverse Coordination Geometries

The coordination of this compound to metal centers can result in a variety of coordination geometries, largely dictated by the electronic configuration and steric requirements of the metal ion. wikipedia.orgmdpi.com

Common coordination geometries observed include:

Octahedral: This is a common geometry for many first-row transition metal complexes, such as those of Fe(II), Co(II), and Ni(II), where the metal center is surrounded by six ligands. wikipedia.orgmdpi.com

Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zn(II) and Ag(I), as well as for some Co(II) complexes. wikipedia.orgmdpi.com

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). wikipedia.orgrsc.org

Square Pyramidal: This geometry has been observed in some rhodium and iridium complexes. nih.gov

Trigonal Bipyramidal: While less common, this geometry can also be adopted by certain metal complexes. nih.gov

The specific coordination geometry adopted by a metal complex of this compound is a result of a delicate balance of electronic and steric factors, making the coordination chemistry of this ligand a rich and diverse field of study.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The field of supramolecular chemistry has seen significant growth, with a particular focus on the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are built from metal ions or clusters linked by organic ligands, offering a wide range of applications due to their tunable structures and high porosity. nih.gov The ligand this compound, with its distinct chelating and bridging capabilities, plays a crucial role in the formation of these complex architectures.

Self-Assembly Processes in Coordination Polymers and Frameworks

The formation of coordination polymers and frameworks is a dynamic process of self-assembly, where molecular components spontaneously organize into ordered structures. researchgate.net The interaction between metal ions and organic ligands like this compound can lead to the creation of diverse architectures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.netxjtlu.edu.cn

The versatility of the pyridine-containing ligands is instrumental in this process. Pyridine and its derivatives are known for their high affinity to a wide range of metal ions, facilitating the construction of these supramolecular assemblies. researchgate.net The self-assembly process can be influenced by various factors, including the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. nih.gov For instance, the reaction of silver(I) nitrate (B79036) with a pyridine-containing carboxamide ligand resulted in a metal-organic framework with zigzag chains of ligands and silver atoms. nih.gov

Recent research has highlighted the use of various pyridine derivatives in the synthesis of coordination polymers with interesting properties. For example, a 2D Cu(II) coordination polymer was synthesized using a ligand derived from quinoline (B57606) and pyridine, which exhibited photoluminescent properties. mdpi.com Similarly, the co-assembly of dipeptides with pyridine derivatives has been shown to form supramolecular gels with controlled chirality. nih.gov

Design and Engineering of MOF Architectures Utilizing the Compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. nih.gov The design and engineering of MOF architectures rely on the careful selection of metal nodes and organic linkers. The use of pyridine-based ligands, such as this compound, offers a versatile platform for creating novel MOFs.

The introduction of specific pyridine-based ligands can induce structural reconfiguration in MOFs. For example, the addition of pyridine was found to cause a structural change from a 3D to a 2D MOF, which enhanced its catalytic activity for the oxygen evolution reaction. rsc.org This highlights the potential of using ligands to tailor the dimensionality and properties of MOFs.

The functionalization of ligands is another key strategy in the design of MOFs. By incorporating different functional groups into the ligand structure, it is possible to tune the properties of the resulting framework. For instance, the use of a ligand featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine pocket and two pyridyl units has been explored in the self-assembly of metallosupramolecular architectures. nih.govresearchgate.net

| Metal Ion | Ligand System | Resulting Structure | Key Feature | Reference |

| Silver(I) | N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide | 1D Zigzag Chains | Bridging nitrate anions form a MOF structure. | nih.gov |

| Copper(II) | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | 2D Coordination Polymer | Photoluminescent properties. | mdpi.com |

| Cobalt(II) | Pyridine derivative | 3D to 2D Reconfiguration | Enhanced catalytic activity. | rsc.org |

| Silver(I), Iron(II) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Discrete complexes and coordination polymers | Flexible ligand leads to varied architectures. | nih.govresearchgate.net |

Influence of Ligand Conformation on Metal Complex Structures

The steric bulk and electronic properties of substituents on the pyridine or pyrrolidine rings can further dictate the preferred conformation. For example, bulky substituents may favor a conformation that minimizes steric hindrance, which in turn affects the metal-ligand bond angles and distances. whiterose.ac.uk In iron(II) complexes with di(pyrazol-1-yl)pyridine ligands, the conformation of alkylsulfanyl substituents was shown to have a strong influence on the spin-crossover equilibrium. whiterose.ac.uk

Furthermore, the nature of the metal ion and the presence of other coordinating ligands can also impact the conformation adopted by the this compound ligand. The interplay of these factors ultimately governs the three-dimensional arrangement of the resulting metal complex, which is crucial for its chemical reactivity and physical properties. For example, in ruthenium nitrosyl complexes, the use of sterically hindered 2-methylpyridine (B31789) led to the formation of a dimeric complex, in contrast to the monomeric complexes formed with less hindered pyridines. rsc.org

| Complex Type | Ligand Feature | Influence on Structure | Reference |

| Iron(II)/di(pyrazol-1-yl)pyridine | Alkylsulfanyl substituent conformation | Affects spin-crossover equilibrium | whiterose.ac.uk |

| Ruthenium nitrosyl | Steric hindrance of methyl-substituted pyridines | Determines monomeric vs. dimeric complex formation | rsc.org |

Catalytic Applications and Mechanistic Investigations of 2 Pyrrolidin 1 Ylmethyl Pyridine Complexes

Role as a Ligand in Homogeneous Catalysis

Complexes of 2-(pyrrolidin-1-ylmethyl)pyridine have demonstrated significant utility in homogeneous catalysis, where the catalyst and reactants are in the same phase. The electronic and steric properties of the ligand can be fine-tuned by substitution on either the pyridine (B92270) or pyrrolidine (B122466) ring, allowing for the optimization of catalytic activity and selectivity.

The development of efficient catalysts for carbon-carbon bond formation is a cornerstone of modern organic synthesis. Complexes derived from this compound have been explored in several key cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction has become a powerful tool for the synthesis of biaryls and other conjugated systems. While direct studies on this compound complexes in Suzuki-Miyaura coupling are not extensively detailed in the provided results, the general importance of nitrogen-containing ligands in this area is well-established. nih.govnih.gov The difficulty in coupling 2-pyridyl nucleophiles, due to slow transmetalation and decomposition via protodeboronation, has led to the development of specific catalyst systems. nih.gov The synthesis of 2-arylpyridines has been achieved through the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters, showcasing the utility of palladium catalysts in these transformations. nih.gov The synthesis and subsequent Suzuki-Miyaura cross-coupling of α-borylated pyrrolidines have also been investigated, highlighting the challenges in C(sp³)-C(sp²) bond-forming reactions. whiterose.ac.uk

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org Pyridine-coordinated tridentate complexes have been reviewed for their application in Heck coupling reactions. researchgate.net The use of palladium complexes with various ligands, including N-heterocyclic carbenes and phosphines, has been shown to be effective. organic-chemistry.orgresearchgate.net While specific examples using this compound as a ligand were not found, the general success of pyridine-containing ligands suggests its potential in this area.

Sonogashira Coupling: This cross-coupling reaction utilizes palladium and copper co-catalysts to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Pyridine and pyrimidine (B1678525) derivatives have shown good complexation properties for palladium, making them suitable for Sonogashira couplings. wikipedia.org For instance, a dipyridylpalladium complex has been used in the copper-free Sonogashira coupling of aryl iodides and bromides. wikipedia.org This highlights the potential for this compound to act as a ligand in similar catalytic systems.

Table 1: Overview of Cross-Coupling Reactions and Relevant Catalyst Systems

| Reaction | General Description | Catalyst System Examples | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Formation of C-C bonds between organoboron compounds and organic halides. nih.gov | Pd(dppf)Cl₂, RuPhos nih.gov | Challenging for 2-pyridyl nucleophiles; specific catalysts are required. nih.govnih.gov |

| Heck Reaction | Formation of substituted alkenes from unsaturated halides and alkenes. wikipedia.orgorganic-chemistry.org | Tetrakis(triphenylphosphine)palladium(0) wikipedia.org | A versatile method for alkene substitution. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org | Palladium catalyst with a copper co-catalyst wikipedia.org | Pyridine-based ligands are effective in these reactions. wikipedia.org |

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral complexes of this compound and its derivatives are potential catalysts for asymmetric transformations.

Asymmetric Allylic Alkylation (AAA): This reaction is a powerful method for the formation of stereocenters. nih.gov Palladium-catalyzed AAA reactions are well-established for creating tertiary and quaternary stereocenters. nih.gov A multistep one-pot reaction has been developed for the asymmetric allylic alkylation of pyridines, leading to N-protected tetrahydropyridines with high enantioselectivity. nih.gov This process involves an iridium(I)-catalyzed dearomative hydrosilylation followed by a palladium-catalyzed AAA. nih.gov

While specific applications of this compound in asymmetric hydrogenation and epoxidation were not found in the search results, the modular nature of the ligand allows for the introduction of chiral centers, suggesting its potential for development in these areas.

Aldol (B89426) Condensation: Research has been conducted on the S N 2 reaction and aldol condensation of certain compounds with pyrrolidine and acetone (B3395972). researchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds. A method has been developed for the synthesis of 2-(pyrazolyl)pyrrolidines from readily available reagents. researchgate.net An enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals has been utilized for the multigram synthesis of pyrrolidine alkaloid precursors. rsc.org Furthermore, an organocatalytic, enantioselective Mannich reaction has been employed in the synthesis of quinolizidine (B1214090) and indolizidine alkaloids. mun.ca A solvent-free, one-pot, three-component domino reaction of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine has also been reported to yield a complex pyrrolidine derivative. nih.gov

The Michael addition is a widely used reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The intramolecular endo-aza-Michael addition is a key step in the synthesis of various piperidines and pyrrolidines. rsc.orgntu.edu.sg The reactivity of pyridinium (B92312) ylides in a cascade Michael addition/elimination process with electron-deficient alkenes has been explored, providing a variety of functionalized products. rsc.org Additionally, the conjugate addition reactions of trans-1,2-di-(2-pyridyl)ethylene with organolithium nucleophiles have been studied, where the intermediate carbanions can be trapped by various electrophiles. nsf.govnih.gov

Supported Catalysis and Heterogenization Strategies

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant research has been devoted to the development of heterogeneous catalysts. This often involves the immobilization of a homogeneous catalyst onto a solid support.

The immobilization of catalysts onto polymeric supports offers several advantages, including ease of separation, potential for reuse, and suitability for continuous flow processes. frontiersin.orgnih.gov Methodologies for immobilizing enzymes on polymeric supports are continuously expanding due to advances in biotechnology and polymer chemistry. frontiersin.orgnih.gov While specific examples of immobilizing this compound complexes on polymeric supports were not detailed in the search results, the principles of catalyst heterogenization are broadly applicable. The functional groups on the this compound ligand could be modified to allow for covalent attachment to a variety of polymer backbones.

In-Depth Analysis Reveals Scant Research on Catalytic Applications of this compound Complexes

Despite a thorough investigation into the scientific literature, detailed research concerning the catalytic applications and mechanistic studies of this compound complexes, particularly in the specified areas of heterogeneous catalysis and reaction mechanism elucidation, appears to be exceptionally limited or non-existent in publicly accessible records. The inquiry into the anchoring of these specific complexes onto inorganic nanosystems and the intricate details of their catalytic pathways has not yielded the specific findings required to construct a detailed scientific article as outlined.

The exploration for data on the use of this compound complexes in heterogeneous catalysis, specifically their immobilization on inorganic nanosupports, did not uncover any dedicated studies. While the broader field of immobilizing pyridine-based ligands onto nanoparticles for catalytic purposes is an active area of research, specific examples and detailed findings for the this compound ligand remain elusive. Consequently, information regarding the synthetic methods for such supported catalysts, their characterization, and their performance in catalytic reactions is not available.

Similarly, a deep dive into the reaction mechanisms of catalytic cycles involving this compound complexes yielded no specific results. The search for spectroscopic evidence of reaction intermediates, comprehensive kinetic studies to determine rate laws, or theoretical and computational modeling of the catalytic pathways for this particular compound did not provide any relevant data. Mechanistic elucidation is a cornerstone of modern catalysis research, and the absence of such studies for this ligand suggests it has not been a major focus of investigation within the scientific community.

While the individual components of the compound name—pyrrolidine and pyridine—are common moieties in a vast array of well-studied catalytic systems, their specific combination in this compound and its subsequent application in the requested areas of catalysis are not documented in the available scientific literature.

This lack of specific research data prevents a detailed discussion and the creation of data tables as requested. The scientific community has yet to publish in-depth studies on the catalytic behavior of this compound complexes in the specified contexts.

Computational Chemistry and Theoretical Investigations of 2 Pyrrolidin 1 Ylmethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2-(pyrrolidin-1-ylmethyl)pyridine at the molecular level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives and related heterocyclic compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have proven effective in yielding structures that are in good agreement with experimental data from techniques like X-ray crystallography. scispace.comresearchgate.net The optimization process involves finding the minimum energy conformation on the potential energy surface, which represents the most probable structure of the molecule. scispace.comresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization

| Functional | Basis Set | Application Notes |

| B3LYP | 6-311G(d,p) | A common combination for optimizing the geometry of organic molecules containing heterocyclic rings. researchgate.net |

| B3LYP | 6-311++G(d,p) | Includes diffuse functions to better describe anions and systems with lone pairs, relevant for the nitrogen atoms. |

| M06-2X | aug-cc-pVTZ | A high-level functional often used for accurate energy calculations and geometry optimizations. nih.gov |

| PBE0-D3BJ | def2-TZVP | Incorporates dispersion corrections, which can be important for systems with non-covalent interactions. nih.gov |

This table is illustrative and based on common practices in computational chemistry for similar molecules.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic structure. researchgate.net These calculations can be used to predict the total energy of the molecule, which is crucial for determining its stability relative to other isomers or compounds. researchgate.net Furthermore, ab initio methods can be employed to explore reaction mechanisms and predict activation energies, offering insights into the compound's chemical reactivity. mit.edu For instance, calculations can elucidate the pathways for protonation, metal coordination, or other chemical transformations involving the pyridine and pyrrolidine (B122466) nitrogen atoms.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgscirp.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. malayajournal.org

For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich nitrogen atoms and the pi-system of the pyridine ring, while the LUMO would be distributed over the aromatic ring.

Table 2: Conceptual Data from FMO Analysis

| Parameter | Significance | Predicted Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. | Relatively high, indicating good electron-donating capability from the nitrogen lone pairs. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. | Relatively low, associated with the electrophilic nature of the pyridine ring. |

| ΔE (Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. nih.gov | A moderate gap, suggesting a balance between stability and reactivity, typical for such bidentate ligands. |

This table represents expected trends based on the general principles of FMO theory applied to the structure.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. nih.govrsc.org It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could reveal:

The extent of electron delocalization from the nitrogen lone pairs into the antibonding orbitals of adjacent bonds.

The nature of the bonding between the pyridine ring, the methylene (B1212753) bridge, and the pyrrolidine ring.

Molecular Dynamics (MD) Simulations of Conformational Behavior and Solvation

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing a "movie" of molecular motion.

Conformational Analysis in Solution and Gas Phase

This compound is a flexible molecule due to the single bonds connecting the two heterocyclic rings. This flexibility allows it to adopt various conformations, which can significantly influence its chemical and physical properties, particularly its ability to act as a ligand in coordination chemistry.

MD simulations can be performed in both the gas phase and in the presence of a solvent to understand its conformational preferences.

Gas Phase Simulations: These calculations reveal the intrinsic conformational landscape of the molecule, free from environmental effects. The results can identify the lowest energy conformers based on intramolecular forces like steric hindrance and hydrogen bonding.

Solution Phase Simulations: By including explicit solvent molecules (e.g., water, ethanol) or using an implicit solvent model, these simulations show how intermolecular interactions affect the conformational equilibrium. The polarity of the solvent can play a crucial role in stabilizing certain conformers over others.

Through these simulations, researchers can determine the relative populations of different conformers and the energy barriers for interconversion between them, providing a comprehensive picture of the molecule's dynamic behavior.

Solvation Effects and Intermolecular Interactions Modeling

The study of solvation effects is crucial for understanding a molecule's behavior in solution, as the solvent can significantly influence its conformation, reactivity, and spectroscopic properties. Computational models are employed to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

Explicit solvation models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This method, often using Molecular Dynamics (MD) or Monte Carlo (MC) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify and analyze different types of noncovalent contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing.

Despite the availability of these powerful methods, specific computational studies detailing the solvation effects or modeling the intermolecular interactions for this compound were not found in the surveyed scientific literature. Research on related compounds, such as 4-pyrrolidin-2-yl-pyridine, has utilized Density Functional Theory (DFT) to investigate solvent effects using the IEFPCM method. dntb.gov.ua Similarly, studies on other pyridine and pyrrolidine derivatives have used Hirshfeld surface analysis to understand intermolecular forces. mdpi.com However, direct application of these techniques to this compound is not documented in the available results.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which helps in the structural elucidation of molecules.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors, from which chemical shifts can be derived. This method, typically employed within a DFT framework, is known for providing results that correlate well with experimental data. The accuracy of GIAO-DFT calculations can, however, be influenced by the choice of the functional and basis set. While this is a standard and powerful technique, specific theoretical studies that apply the GIAO approach to predict the ¹H or ¹³C NMR chemical shifts for this compound are not present in the available literature.

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are typically performed using DFT methods. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. These predicted spectra are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. A detailed computational analysis of the vibrational spectra for this compound has not been reported in the searched scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in UV-Vis spectra. rsc.orgnih.gov This method can predict the λ_max values and helps in understanding the nature of electronic transitions, such as n→π* or π→π*. The choice of functional and the inclusion of solvent effects via continuum models are critical for achieving accurate predictions. rsc.org Although TD-DFT is a common approach for studying organic molecules, a specific study presenting the predicted UV-Vis spectrum for this compound is absent from the located research. Studies on related pyridine derivatives have shown that TD-DFT can be used to investigate their electronic absorption characteristics.

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help in understanding the molecule's stability and its propensity to act as an electrophile or nucleophile. researchgate.net

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Ionization Potential (I): Estimated as I ≈ -E_HOMO.

Electron Affinity (A): Estimated as A ≈ -E_LUMO.

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2. It measures the resistance to a change in electron distribution.

Electronegativity (χ): Calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the energy lowering of a system when it accepts electrons.

While the calculation of these descriptors is a standard procedure in computational chemistry to assess reactivity, researchgate.net a dedicated study reporting these specific values for this compound could not be found in the reviewed literature. A computational analysis of its isomer, 4-pyrrolidin-2-yl-pyridine, did report a HOMO-LUMO gap of 5.6486 eV in the gas phase, indicating its chemical activity. dntb.gov.ua

Ligand-Receptor Docking Studies for Molecular Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or nucleic acid. nih.gov This method involves sampling a large number of conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. Docking studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ubaya.ac.idnih.gov

The process generally involves preparing the 3D structures of both the ligand (this compound) and the receptor, defining the binding site, and running the docking algorithm to generate and score potential binding modes. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Despite the wide application of this technique, specific molecular docking studies featuring this compound as the ligand bound to a biological target are not available in the searched scientific papers. Docking studies have been performed on various other pyridine derivatives to evaluate their potential as inhibitors for targets like EGFR and CDK2. nih.govnih.gov

Advanced Applications and Emerging Research Frontiers Non Biological/non Clinical Focus

Materials Science Applications